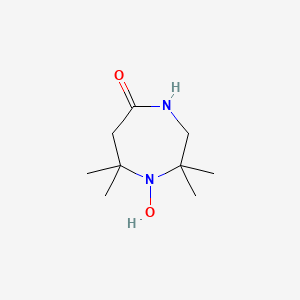
1-hydroxy-2,2,7,7-tetramethyl-1,4-diazepan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cambridge ID 5510952 is a chemical compound cataloged by ChemBridge, a company known for its extensive collection of screening compounds, building blocks, and specialty libraries. This compound is utilized in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of Cambridge ID 5510952 involves specific synthetic routes and reaction conditions. While the exact synthetic route for this compound is proprietary, general methods for similar compounds often include multi-step organic synthesis involving key intermediates. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Cambridge ID 5510952 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Cambridge ID 5510952 is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in biochemical assays to study enzyme interactions and protein functions.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Cambridge ID 5510952 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Cambridge ID 5510952 can be compared with other similar compounds cataloged by ChemBridge. Similar compounds include those with analogous chemical structures or functional groups. The uniqueness of Cambridge ID 5510952 lies in its specific chemical properties and the range of applications it supports.
Conclusion
Cambridge ID 5510952 is a versatile compound with significant applications in scientific research Its unique chemical properties make it valuable in various fields, including chemistry, biology, medicine, and industry
Propiedades
Fórmula molecular |
C9H18N2O2 |
|---|---|
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
1-hydroxy-2,2,7,7-tetramethyl-1,4-diazepan-5-one |
InChI |
InChI=1S/C9H18N2O2/c1-8(2)5-7(12)10-6-9(3,4)11(8)13/h13H,5-6H2,1-4H3,(H,10,12) |
Clave InChI |
JKUHZEQDSDGIBW-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)NCC(N1O)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





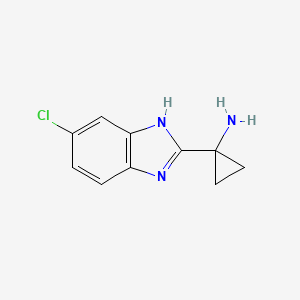


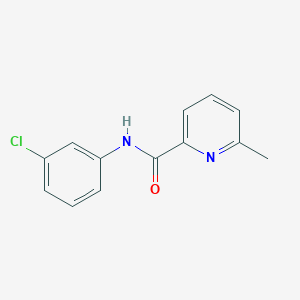

![3-[tert-butyl(dimethyl)silyl]oxy-1-[4-[(3,4-dichlorophenyl)methoxy]phenyl]propan-1-ol](/img/structure/B8509159.png)

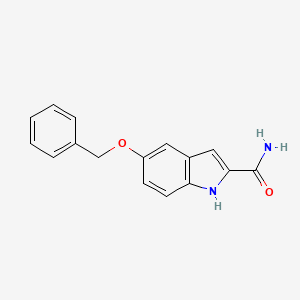
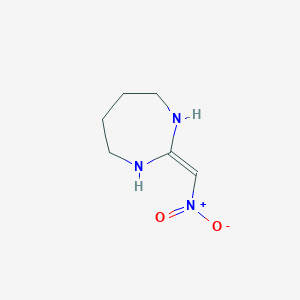
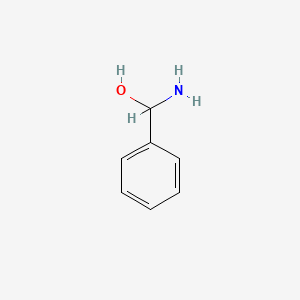
![4-[(4-Ethylphenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile](/img/structure/B8509188.png)
